1-(2,6-Bis(difluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Bis(difluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H10F4O and a molecular weight of 234.19 g/mol . This compound is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propan-2-one moiety. It is a colorless to pale yellow crystalline solid with significant applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-difluoromethylbenzene with propan-2-one under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Bis(difluoromethyl)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2,6-Bis(difluoromethyl)phenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Bis(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors, thereby modulating biological activities .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: This compound is similar in structure but contains trifluoromethyl groups instead of difluoromethyl groups.
1-(2,4-Dimethylphenyl)propan-2-one: Another related compound with methyl groups instead of difluoromethyl groups.
Uniqueness
1-(2,6-Bis(difluoromethyl)phenyl)propan-2-one is unique due to the presence of difluoromethyl groups, which can significantly alter its chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H10F4O |
---|---|
Molecular Weight |
234.19 g/mol |
IUPAC Name |
1-[2,6-bis(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10F4O/c1-6(16)5-9-7(10(12)13)3-2-4-8(9)11(14)15/h2-4,10-11H,5H2,1H3 |
InChI Key |
DSBCFJMGCFEWLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1C(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.